4,7-Diazaspiro[2.5]octan-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octan-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-6(1-2-6)8-4-3-7-5/h8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLZGHJDIDSIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907973-01-7 | |
| Record name | 4,7-diazaspiro[2.5]octan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4,7 Diazaspiro 2.5 Octan 8 One and Its Derivatives
Retrosynthetic Disconnections and Strategic Precursors for the 4,7-Diazaspiro[2.5]octan-8-one Core
Retrosynthetic analysis of the this compound scaffold involves strategically disconnecting the target molecule into simpler, more readily available precursors. The primary disconnections typically target the amide bond within the piperazinone ring and the bonds connecting the two ring systems at the spirocyclic center. This approach logically deconstructs the molecule to reveal key synthons, such as a 1-(aminomethyl)cyclopropylamine derivative and a two-carbon unit that can form the glycinamide (B1583983) portion of the heterocyclic ring. This leads to the identification of strategic precursors that can be elaborated to construct the target scaffold. The synthesis is generally achieved through multi-step protocols that build the spirocyclic system from simpler precursors, sequentially forming the cyclopropane (B1198618) and piperazine (B1678402) rings.
The cyclopropane ring is a crucial structural motif, and its incorporation imparts unique conformational constraints and metabolic stability to molecules. rsc.org Several methods are employed for the construction of cyclopropane rings, which can be adapted for spirocyclic systems. One prominent strategy is the Michael Initiated Ring Closure (MIRC) reaction, which has emerged as a versatile and efficient method for generating cyclopropane rings with high stereoselectivity. rsc.orgrsc.org Other established methods include the decomposition of diazo compounds catalyzed by transition metals and the Kulinkovich cyclopropanation, which utilizes a titanium catalyst to convert esters or amides into substituted cyclopropanes. rsc.org For the synthesis of spiro[cyclopropane-1,2′-indene]-1′,3′-diones, a related spirocyclic structure, the Corey–Chaykovsky cyclopropanation of an unsaturated precursor with dimethylsulfoxonium methylide has been proven effective. mdpi.com This body of work provides a toolbox of reactions for reliably constructing the three-membered ring component of the spiro[2.5]octane scaffold.
In the context of this compound synthesis, derivatives of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) have been identified as highly valuable strategic precursors. google.com This starting material is a useful intermediate for drug discovery research. arborpharmchem.com The 4-methoxybenzyl (PMB) group serves as a readily cleavable protecting group for the nitrogen atom of the carbamate. The (1-(hydroxymethyl)cyclopropyl) portion provides the core cyclopropane structure and a hydroxyl group that can be converted into a leaving group (e.g., a mesylate) to facilitate subsequent nucleophilic substitution. google.com This substitution step is often the entry point for introducing the second nitrogen atom required for the piperazinone ring. The carbamate functionality itself is a precursor to the amine, which becomes one of the nitrogen atoms in the final heterocyclic ring. The strategic placement of these functional groups makes this class of compounds ideal starting points for linear synthetic sequences that build the diazaspirooctanone core. google.com
Convergent and Divergent Synthetic Routes for this compound Construction
The assembly of the this compound framework can be approached through both convergent and divergent strategies. A convergent synthesis would involve preparing key fragments of the molecule independently before combining them in the final stages. For instance, a protected 1,1-diaminocyclopropane derivative could be synthesized separately from a protected amino-acetyl fragment, with the final cyclization forming the piperazinone ring.
More commonly, a divergent approach is utilized, where a common core intermediate is synthesized and then functionalized to produce a library of derivatives. For example, the core this compound can be prepared, and then various substituents can be introduced at the N4 or N7 positions. A patented synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane starts with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate, representing a linear sequence that can be adapted for divergence. google.com Similarly, tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate is a key intermediate where the Boc protecting group allows for selective functionalization at the N7 position before its removal and subsequent modification at N4. innospk.com
The construction of the this compound core relies on carefully planned multi-step synthetic routes that require optimization of reaction conditions to ensure high yields and operational safety. A representative synthetic sequence begins with a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate. google.com The key transformations in this linear sequence are outlined below.
| Step | Transformation | Description |
| 1 | Substitution | The hydroxyl group of the precursor is typically converted to a better leaving group (e.g., mesylate), which is then displaced by a nitrogen nucleophile (e.g., benzylamine). This step introduces the second nitrogen atom required for the piperazinone ring. google.com |
| 2 | Protection | The newly introduced secondary amine or the existing carbamate nitrogen may be protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice for this role. innospk.com |
| 3 | Deprotection | The 4-methoxybenzyl (PMB) group is selectively removed, often under acidic conditions (e.g., with trifluoroacetic acid), to reveal a primary amine. google.com |
| 4 | Cyclization | The final spirocyclic core is formed through an intramolecular cyclization. This is often achieved via a reduction reaction that also facilitates the ring closure to form the piperazinone ring, yielding the target compound. google.com |
Process optimization is critical for making such multi-step syntheses viable on a larger scale. This involves the systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry. Modern approaches may utilize automated flow reactors with real-time analytics (e.g., NMR and FTIR) to rapidly identify optimal reaction conditions, maximizing yield and space-time efficiency while minimizing reagent use. nih.gov
The formation of the piperazinone ring via intramolecular cyclization is the key step that defines the spirocyclic amide structure. This transformation requires the careful orchestration of functional groups on the acyclic precursor. In a common pathway, the final step involves the reduction of an intermediate functional group which simultaneously facilitates the cyclization cascade to yield the this compound core. google.com
The efficiency of this ring-closing reaction can be influenced by several factors. The choice of reducing agent is critical, as is the solvent and temperature. google.com The reaction is an example of an intramolecular nucleophilic attack, where an amine attacks an electrophilic carbonyl precursor (or a group that is reduced to form the amide in situ) on the same molecule. The success of such cyclizations can sometimes be enhanced by the Thorpe-Ingold effect, where substitution on the backbone of the precursor may favor the cyclic conformation, although this is not a dominant factor in this specific system. nih.gov The development of novel amide activation and cyclization strategies, such as metal-free Umpolung cyclizations or redox cyclizations, continues to expand the toolkit for efficiently forming cyclic amide structures under mild conditions. acs.orgorganic-chemistry.org
Enantioselective and Diastereoselective Synthesis of this compound Analogues
The construction of the quaternary spirocyclic carbon center with high fidelity is a paramount challenge in the synthesis of this compound analogues. Control over the absolute and relative stereochemistry is essential for developing chiral molecules for various applications. Methodologies leveraging asymmetric catalysis and radical bicyclization have emerged as powerful tools to address this challenge.
Asymmetric Catalysis in Spirocenter Generation
Asymmetric catalysis offers a highly efficient strategy for establishing the chiral spirocenter found in analogues of this compound. Organocatalysis and metal catalysis have been successfully employed in related spiro-β-lactam systems, demonstrating the potential of these methods.
One prominent approach is the N-heterocyclic carbene (NHC)-catalyzed Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines. nih.govresearchgate.netresearchgate.netrsc.org In the synthesis of spirocyclic oxindolo-β-lactams, bifunctional NHCs featuring a free hydroxyl group have proven to be effective catalysts. These catalysts facilitate the reaction between ketenes and isatin-derived ketimines, affording the desired spiro-β-lactam products in high yields and with excellent diastereo- and enantioselectivities. nih.govresearchgate.netresearchgate.net The bifunctionality of the catalyst is key to its efficacy, with the hydroxyl group likely playing a role in organizing the transition state assembly through hydrogen bonding to enhance stereocontrol.
Copper catalysis has also been instrumental in the asymmetric synthesis of complex spirocyclic β-lactams through domino reactions. nih.govresearchgate.net For instance, a copper-catalyzed asymmetric domino Kinugasa/Michael reaction has been developed for the synthesis of functionalized chiral spiro β-lactams. researchgate.net This process, using a chiral indane-bisoxazoline ligand, allows for the regio-, chemo-, diastereo-, and enantioselective formation of spirocyclic β-lactams with four contiguous stereocenters. researchgate.net The reaction proceeds through a copper acetylide intermediate, which undergoes a [3+2] cycloaddition with a nitrone, followed by rearrangement and an intramolecular Michael addition to construct the densely functionalized spirocyclic system. researchgate.net
| Catalytic System | Reaction Type | Substrates | Key Features |
| Bifunctional N-Heterocyclic Carbene (NHC) | Staudinger Reaction ([2+2] Cycloaddition) | Ketenes + Isatin-derived ketimines | High yields; Excellent diastereo- and enantioselectivities. nih.govresearchgate.netresearchgate.net |
| Copper(I) / Chiral Bisoxazoline Ligand | Domino Kinugasa/Michael Reaction | Alkyne-tethered cyclohexadienones + Nitrones | Constructs four contiguous stereocenters; High diastereo- and enantioselectivity. researchgate.net |
Control of Stereochemistry in Radical Bicyclization Approaches
Radical cyclization reactions provide a powerful alternative for the construction of complex cyclic systems, including spiro-lactams. The stereochemical outcome of these reactions is governed by the geometry of the transition state during the ring-closing step. While specific examples for the this compound core are not extensively detailed, principles from related systems illustrate the potential for stereocontrol.
The formation of spirocyclic lactams via radical pathways often involves a key 5-exo-trig cyclization, a kinetically favored process according to Baldwin's rules. google.com In a model for the synthesis of β-quaternary lactams, a flavin-dependent 'ene'-reductase was used to catalyze a stereoselective 5-exo-trig radical cyclization, highlighting the potential of biocatalysis in controlling stereochemistry in radical reactions. google.com
In biomimetic approaches to natural products containing spiro-γ-lactam cores, 5-exo or 5-endo radical cyclizations have been hypothesized as key biosynthetic steps. nih.gov The control between these competing pathways is crucial for achieving the desired ring size and stereochemistry. The regioselectivity can be influenced by reagent control; for example, the rate of hydrogen atom transfer (HAT) can determine the lifetime of the initial radical intermediate. A rapid HAT can trap the kinetically favored 5-exo product, whereas a slower HAT may allow for rearrangement to a thermodynamically favored 6-endo product. rsc.org The rigidity of the radical precursor and the nature of its substituents play a critical role in biasing the facial selectivity of the cyclization, thereby determining the stereochemistry of the newly formed spirocenter.
Functionalization and Derivatization Strategies for the this compound Scaffold
The presence of two distinct nitrogen atoms and a carbonyl group on the this compound scaffold provides multiple handles for chemical modification. Strategic functionalization is essential for modulating the molecule's physicochemical properties and for its incorporation into larger, more complex structures.
Strategic Application and Removal of Amine Protecting Groups (e.g., tert-Butoxycarbonyl, Benzyl)
The two secondary amine functionalities in the diazaspiro[2.5]octane core are primary points for chemical modification. To achieve selective functionalization at one nitrogen atom, a common and critical strategy involves the application of a protecting group to the other. The tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups are widely used for this purpose due to their differential stability and removal conditions, which allows for an orthogonal protection strategy. researchgate.net
The tert-Butoxycarbonyl (Boc) group is frequently used to protect one of the amine positions, leading to key intermediates such as 4-Boc-4,7-diazaspiro[2.5]octane. The Boc group provides stability during subsequent synthetic steps but can be readily removed under mild acidic conditions. This lability to acid is a cornerstone of its strategic application. Deprotection is typically achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in various organic solvents. nih.gov This allows for the unmasking of the amine for further reaction while other acid-stable groups, such as a benzyl group, remain intact.
The Benzyl (Bn) group is another crucial protecting group, often used in the synthesis of derivatives like 7-benzyl-4,7-diazaspiro[2.5]octane. rsc.org The benzyl group is stable to the acidic and basic conditions often used in multi-step synthesis. Its primary mode of removal is through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere.
The differential cleavage conditions for Boc (acid-labile) and Bn (hydrogenolysis-labile) groups make them an ideal orthogonal pair. This strategy allows for the selective deprotection and functionalization of one nitrogen atom in the presence of the other, providing precise control over the synthesis of complex derivatives.
| Protecting Group | Common Abbreviation | Installation Reagent | Removal Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild acid (e.g., TFA, HCl). | Stable to nucleophiles and hydrogenolysis; provides good solubility characteristics. |
| Benzyl | Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C). | Stable to acidic and basic conditions; orthogonal to the Boc group. |
Exploration of Chemical Transformations on the Spirocyclic Core
Beyond N-functionalization, the core structure of this compound is amenable to other chemical transformations, including oxidative modifications that can alter the oxidation state of the scaffold or introduce new functional groups.
Oxidative modifications can be a key step in the synthesis of the this compound core itself or in its subsequent derivatization. While direct oxidation of the fully formed scaffold is not widely reported, the oxidation of precursors is a common strategy to form the β-lactam ring.
In the synthesis of related spiro-γ-lactam systems, the oxidation of an imine precursor to the corresponding lactam has been demonstrated. nih.gov For instance, meta-chloroperoxybenzoic acid (mCPBA) has been used to successfully oxidize an imine to a spiro-γ-lactam in high yield and as a single diastereomer. nih.gov In cases with increased steric hindrance around the imine, more potent oxidation conditions, such as the Pinnick oxidation (using sodium chlorite (B76162) and a scavenger), have been employed to achieve the desired transformation. nih.gov
The regioselectivity of such oxidations is inherently controlled by the position of the imine or other oxidizable group within the precursor. When forming the lactam ring of the this compound scaffold, the oxidation would target the C8 position to install the carbonyl group. Other potential oxidative modifications could target the piperazine ring, though this could lead to complex product mixtures unless directed by specific functionalities. The choice of oxidant and reaction conditions would be critical in controlling the regioselectivity and preventing over-oxidation or undesired side reactions on the strained cyclopropane ring.
Reductive Transformations of Amide and Imine Functionalities
The amide bond within the this compound ring system is a key functional group whose transformation can lead to a diverse range of derivatives. Reductive methodologies are primarily focused on the complete reduction of the lactam to the corresponding cyclic diamine, 4,7-diazaspiro[2.5]octane.
Complete reduction of the amide carbonyl is a common strategy to access the saturated spirocyclic diamine core. This transformation fundamentally alters the geometry and basicity of the scaffold. Powerful reducing agents are typically required for this conversion. A known synthetic route to obtain 4,7-diazaspiro[2.5]octane compounds involves a final reduction step of a protected precursor. google.com While specific reagents for the parent compound are not detailed, analogous transformations in lactam chemistry typically employ agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF).
The partial reduction of amides to imines is a more challenging transformation due to the high reactivity of the imine intermediate, which is generally more susceptible to reduction than the starting amide. nih.gov This over-reduction often leads to the fully reduced amine as the primary product. However, specialized reagents and catalytic systems have been developed to achieve this chemoselective transformation in other contexts. For instance, Schwartz's reagent (Cp₂Zr(H)Cl) has been successfully used for the reductive deoxygenation of secondary amides to imines. nih.gov The application of such methodologies to the this compound system could provide access to valuable imine intermediates for further functionalization, although specific examples in the literature are scarce.
Table 1: Overview of Reductive Transformations
| Transformation | Reagent/Catalyst | Product Type | Notes |
|---|---|---|---|
| Complete Lactam Reduction | e.g., LiAlH₄, BH₃·THF | Cyclic Diamine | Converts the lactam to the corresponding saturated amine. google.com |
Nucleophilic and Electrophilic Substitution Reactions on the Ring System
The this compound scaffold possesses two nitrogen atoms with distinct reactivity, providing opportunities for selective functionalization through substitution reactions. The N4 position is a secondary amine, making it a prime site for nucleophilic attack on various electrophiles. In contrast, the N7 nitrogen is part of an amide (lactam) and is significantly less nucleophilic.
Nucleophilic Substitution: The secondary amine at the N4 position is readily functionalized via N-alkylation, N-acylation, or N-arylation. These reactions are fundamental for introducing substituents that can modulate the compound's physicochemical properties or serve as attachment points for linkers. For example, the synthesis of N-Boc-protected 4,7-diazaspiro[2.5]octane is a common strategy to enable further synthetic manipulations. bldpharm.com A patented method describes a nucleophilic substitution reaction involving a precursor, 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate, and a nucleophile like glycine (B1666218) methyl ester hydrochloride in the presence of a base such as potassium carbonate to construct the core ring system. google.com
Electrophilic Substitution: Electrophilic substitution can be envisioned at the carbon atom alpha to the lactam carbonyl (C5). This typically involves the generation of an enolate intermediate under basic conditions, which can then react with an electrophile. While direct examples on the this compound core are not prominent, analogous strategies on other spirocyclic lactams have been reported. nih.gov Such reactions could be used to install alkyl, acyl, or other functional groups at the C5 position, further expanding the chemical diversity of the scaffold.
Table 2: Substitution Reactions on the this compound System
| Reaction Type | Position | Reagents & Conditions | Product |
|---|---|---|---|
| N-Alkylation/Acylation | N4 | Alkyl halides, acyl chlorides, anhydrides; Base | N-Substituted derivative |
| Nucleophilic Ring Formation | N/A | Glycine methyl ester hydrochloride, K₂CO₃, MeCN | This compound precursor google.com |
Olefinic Transformations and Allylation Strategies
Introducing olefinic moieties or allyl groups to the this compound scaffold can provide valuable handles for further chemical modifications, such as cycloadditions, cross-coupling reactions, or metathesis.
Allylation: The allylation of lactams can be a powerful tool for building molecular complexity. While not specifically documented for this compound, electrophilic amide allylation has been successfully applied to other γ-lactam systems. nih.gov This strategy involves the reaction of a lactam enolate with an allylic electrophile, often catalyzed by a transition metal like palladium. nih.gov Applying this methodology could lead to the introduction of an allyl group at the C5 position. The secondary amine at N4 also represents a potential site for N-allylation using standard alkylating conditions with an allyl halide.
Olefinic Transformations: The creation of an exocyclic double bond, for instance at the C5 position, would generate a valuable synthetic intermediate. Methodologies for the synthesis of 3-exomethylene β-lactams have been explored, which can serve as electrophilic partners in radical addition reactions. acs.org A similar strategy applied to the this compound core could involve α-functionalization followed by an elimination reaction to install the double bond. Such an α,β-unsaturated lactam would be a reactive Michael acceptor, enabling conjugate addition reactions to introduce a wide range of substituents.
Table 3: Potential Olefinic and Allylation Strategies
| Strategy | Position | Conceptual Approach | Potential Intermediate/Product |
|---|---|---|---|
| C-Allylation | C5 | Generation of lactam enolate followed by reaction with an allylic electrophile (e.g., allyl bromide, Pd-catalysis). nih.gov | 5-allyl-4,7-diazaspiro[2.5]octan-8-one |
| N-Allylation | N4 | Reaction with an allyl halide in the presence of a base. | 4-allyl-4,7-diazaspiro[2.5]octan-8-one |
Development of Linker Chemistries for Conjugation and Bioconjugation
The this compound scaffold is an attractive platform for the development of molecules for bioconjugation, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The key to its utility in this context is the ability to attach linker molecules covalently.
The secondary amine at the N4 position is the most synthetically accessible handle for linker attachment. This amine can react with a variety of electrophilic functional groups commonly found on linker payloads. The choice of reaction depends on the desired stability and functionality of the resulting conjugate.
Common conjugation strategies include:
Amide Bond Formation: The N4 amine can be acylated with a linker containing an activated carboxylic acid (e.g., N-hydroxysuccinimide ester, acid chloride) to form a stable amide bond.
Urea (B33335)/Thiourethane Formation: Reaction of the N4 amine with a linker bearing an isocyanate or isothiocyanate group yields a stable urea or thiourea (B124793) linkage, respectively.
Reductive Amination: The N4 amine can react with an aldehyde- or ketone-functionalized linker to form an imine or enamine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to a stable secondary amine linkage.
The versatility of the N4 position allows for the incorporation of a wide array of linkers, including cleavable (e.g., hydrazones, disulfides, enzyme-labile peptides) and non-cleavable linkers, tailoring the properties of the final bioconjugate for its specific application.
Table 4: Linker Attachment Strategies at the N4 Position
| Linker Functional Group | Linkage Formed | Reagents/Conditions |
|---|---|---|
| Activated Ester (e.g., NHS ester) | Amide | Aprotic solvent, optional base |
| Isocyanate | Urea | Aprotic solvent |
| Aldehyde/Ketone | Secondary Amine | Reductive amination (e.g., NaBH₃CN, Na(OAc)₃BH) |
Medicinal Chemistry and Pharmacological Applications of 4,7 Diazaspiro 2.5 Octan 8 One Derivatives
Spectrum of Biological Activities Associated with 4,7-Diazaspiro[2.5]octan-8-one Containing Compounds
Receptor Binding Affinity and Selectivity Assays
Derivatives of the this compound core have been identified as potent and selective inhibitors of Spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. As a key mediator in allergic and autoimmune disorders, it has emerged as a significant therapeutic target for inflammatory diseases.
In a notable study, specific oxazole (B20620) derivatives incorporating the this compound moiety were synthesized and evaluated for their kinase inhibition properties. These compounds demonstrated high potency and selectivity for Syk, suggesting their potential as targeted immunomodulatory and anti-inflammatory agents. google.com
Below is an example of a this compound derivative identified as a Syk inhibitor.
| Compound Name | Target | Therapeutic Potential |
|---|---|---|
| 4-{5-[3-(4-Phenyl-pyrimidin-2-ylamino)-phenyl]-oxazol-2-yl}-4,7-diaza-spiro[2.5]octan-8-one | Spleen tyrosine kinase (Syk) | Anti-inflammatory, Autoimmune disorders |
Investigations into Specific Therapeutic Areas
The 4,7-diazaspiro[2.5]octane scaffold is a crucial component in the synthesis of therapies for severe central nervous system disorders, most notably Spinal Muscular Atrophy (SMA). The intermediate, tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate, is utilized in the synthesis of Risdiplam, a medication that functions as a pre-mRNA splicing modifier to increase the levels of functional Survival Motor Neuron (SMN) protein, which has neuroprotective effects. The application of this scaffold in the development of a treatment for SMA underscores its importance in creating CNS-active therapeutics.
While spirocyclic systems, in general, are of significant interest in oncology research due to their structural novelty and ability to explore new chemical space, specific data on the antitumor and antiproliferative activities of this compound derivatives are not extensively detailed in publicly available research. Although the broader parent scaffold, 4,7-diazaspiro[2.5]octane, has been explored for potential anticancer applications, concrete studies focusing on the "8-one" variant are limited. Further investigation is required to fully determine the potential of this specific chemical class in oncology.
The potential of this compound derivatives in the field of anti-infectives remains an area for future exploration. The parent 4,7-diazaspiro[2.5]octane scaffold has been generally investigated in the synthesis of compounds with potential antimicrobial properties. However, specific research and detailed findings on the efficacy of this compound derivatives against bacterial, tubercular, malarial, or viral pathogens have not been prominently reported.
The most significant therapeutic application involving the 4,7-diazaspiro[2.5]octane scaffold is in the treatment of Spinal Muscular Atrophy (SMA), a debilitating genetic neuromuscular disease. This scaffold is integral to the structure of Risdiplam, an orally administered SMN2 (Survival of Motor Neuron 2) gene splicing modifier approved for the treatment of SMA.
Risdiplam's mechanism of action involves correcting the alternative splicing of the SMN2 gene, which typically produces a truncated, non-functional SMN protein. By modulating this process, Risdiplam increases the production of full-length, functional SMN protein, which is crucial for the survival and function of motor neurons. The 4,7-diazaspiro[2.5]octane moiety is part of a key intermediate in the synthesis of this complex molecule, highlighting the scaffold's critical role in the development of this life-changing therapy.
| Scaffold Application | Example Molecule | Disease Target | Mechanism of Action |
|---|---|---|---|
| Intermediate in Drug Synthesis | tert-butyl 7-(2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate | Spinal Muscular Atrophy (SMA) | Used to synthesize Risdiplam, an SMN2 splicing modifier that increases functional SMN protein levels. |
The this compound structure has shown significant promise as a foundation for novel anti-inflammatory and immunomodulatory agents. As previously noted, derivatives of this scaffold have been developed as potent and selective inhibitors of Spleen tyrosine kinase (Syk). google.com
Syk is integral to the signaling cascades that lead to the release of inflammatory mediators in various immune cells, including mast cells and B-cells. Inhibition of Syk can therefore block these inflammatory responses. The discovery that this compound derivatives can selectively target Syk opens a promising avenue for the development of new treatments for a range of conditions, including rheumatoid arthritis, allergic rhinitis, and other autoimmune diseases. google.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Systems
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational in medicinal chemistry for systematically optimizing a lead compound into a drug candidate. For derivatives of the this compound scaffold, these studies focus on understanding how specific structural modifications influence biological activity and physicochemical properties.
The defining feature of the this compound scaffold is its spirocyclic nature, which imparts significant conformational rigidity. This rigidity is a key advantage in drug design, as it pre-organizes the orientation of substituent groups into specific and predictable three-dimensional arrangements. researchgate.net This structural constraint can significantly enhance binding affinity by reducing the entropic penalty that occurs when a flexible molecule binds to a target protein. By locking the pharmacophoric elements in a bioactive conformation, the molecule does not need to expend as much energy to adopt the correct shape for optimal interaction with a binding site.
This constrained three-dimensional geometry is also a critical determinant of target selectivity. The rigid framework can be tailored to fit the unique topology of a specific protein's binding pocket, thereby disfavoring interaction with off-target proteins that may have differently shaped binding sites. researchgate.net Research on other spirocyclic systems has demonstrated that stereochemistry at the spiro-center is crucial. For instance, studies on spirocyclic sigma (σ₁) receptor ligands have shown that trans-configured ligands can exhibit higher or equal σ₁ affinity and greater selectivity over related receptors compared to their cis-configured counterparts. researchgate.net This highlights how the fixed spatial arrangement of substituents, enforced by the rigid spiro-core, directly translates to improved pharmacological parameters like affinity and selectivity. researchgate.net
While the spirocyclic core provides a rigid foundation, the peripheral substituents attached to it are crucial for fine-tuning interactions with the biological target and modulating potency. The two nitrogen atoms within the this compound ring are key points for chemical modification, allowing for the introduction of a wide variety of functional groups.
The nature of these substituents directly influences the compound's biological profile. Alterations can affect:
Direct Binding Interactions: Substituents can be designed to form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with amino acid residues in the target's binding site. SAR studies on other rigid nitrogen-containing scaffolds have shown that the choice of substituent is pivotal for affinity; for example, in a series of diazatricyclodecane derivatives, the introduction of an indole-containing side chain resulted in the highest μ-opioid receptor affinity. mdpi.com
Steric Effects: The size and shape of peripheral groups can either facilitate or hinder the proper docking of the molecule into its binding site. Structure-activity relationship studies often reveal a narrow range of acceptable substituent sizes for optimal activity. mdpi.com
Systematic modification of these peripheral groups allows medicinal chemists to map the binding pocket and establish a detailed SAR, guiding the design of analogues with enhanced potency and efficacy.
A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, SPR studies focus on optimizing the physicochemical properties of this compound derivatives to ensure they have favorable "drug-like" characteristics. researchgate.net
Lipophilicity: This property, often measured as the distribution coefficient (logD), is critical for membrane permeability, solubility, and plasma protein binding. High lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity can hinder a compound's ability to cross cell membranes. The spirocyclic scaffold itself can be advantageous; research has shown that replacing a flexible morpholine (B109124) group with an azaspirocycle can lower logD values, improving the compound's physicochemical profile. A key goal is to achieve a balance between target affinity and lipophilicity, a concept captured by the metric of Lipophilic Ligand Efficiency (LLE). For example, in a series of spirocyclic σ₁ receptor ligands, the (pyridin-3-yl)methyl derivative 5i demonstrated a promising balance of high affinity and optimized lipophilicity, resulting in a high LLE value. nih.gov
Table 1: Pharmacological and Physicochemical Properties of Spirocyclic Ligand 5i
| Compound | σ₁ Affinity (Kᵢ) | Selectivity (over σ₂) | Lipophilic Ligand Efficiency (LLE) |
|---|---|---|---|
| 5i | 3.9 nM | >250-fold | 5.8 |
Data sourced from a study on spirocyclic σ₁ receptor ligands. nih.gov
Permeability: The ability of a drug to pass through biological membranes, such as the intestinal wall for absorption, is essential for oral bioavailability. nih.gov Permeability is closely linked to lipophilicity and hydrogen bonding capacity. Modifications to the peripheral substituents on the this compound core are used to modulate these properties to achieve optimal permeability.
Metabolic Stability: Compounds must be sufficiently stable against metabolic enzymes (primarily in the liver) to maintain therapeutic concentrations in the bloodstream. Introducing sterically shielded groups or blocking common sites of metabolism on the spirocyclic scaffold can enhance metabolic stability. In vitro assays using liver microsomes are a standard method for evaluating this property. The spirocyclic ligand 5i , for instance, showed high metabolic stability, with 83% of the compound remaining intact after 90 minutes in the presence of mouse liver microsomes. nih.gov
Advanced Pharmacological Profiling and Preclinical Assessment
Pharmacodynamics (PD) describes the effects of a drug on the body and the mechanism of its action. Once a series of this compound derivatives shows promising binding affinity and selectivity from initial screening, advanced PD studies are conducted. This characterization moves beyond simple binding assays to evaluate the functional consequences of target engagement.
These studies typically involve:
In Vitro Functional Assays: Cellular assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These experiments measure the physiological response of cells upon exposure to the compound, establishing its potency (the concentration required to produce a given effect) and efficacy (the maximum effect it can produce).
In Vivo Models: Promising candidates are advanced into animal models of disease to assess their therapeutic effect in a living system. These studies are crucial for establishing a dose-response relationship and confirming that the compound's activity observed in vitro translates to a desired physiological outcome in vivo.
Pharmacokinetics (PK) is the study of how the body processes a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). mdpi.com A favorable PK profile is essential for a drug to be successful.
Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves crossing the gastrointestinal tract, a process heavily influenced by the compound's solubility and permeability, which are optimized during SPR studies. researchgate.net
Distribution: Once absorbed, the drug is distributed throughout the body via the circulatory system. Key parameters evaluated include the extent of plasma protein binding (PPB) and the compound's ability to penetrate specific tissues, such as crossing the blood-brain barrier for CNS-targeted drugs. High PPB can limit the amount of free drug available to act on the target. The spirocyclic ligand 5i was found to have high plasma protein binding (89%). nih.gov
Metabolism: This is the biotransformation of the drug, primarily by enzymes in the liver. Metabolism can inactivate a drug or convert it into active or potentially toxic metabolites. As mentioned, in vitro assays with liver microsomes are used early on to predict a compound's metabolic fate. nih.gov
Excretion: This is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). Excretion studies determine the rate and routes of elimination, which influences the drug's half-life and dosing schedule.
Table 2: In Vitro ADME Properties of Spirocyclic Ligand 5i
| Compound | Metabolic Stability (% remaining after 90 min) | Plasma Protein Binding (%) |
|---|---|---|
| 5i | 83% (mouse liver microsomes) | 89% |
Data sourced from a study on spirocyclic σ₁ receptor ligands. nih.gov
Computational Chemistry and Molecular Modeling of 4,7 Diazaspiro 2.5 Octan 8 One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of novel chemical entities. For derivatives of 4,7-diazaspiro[2.5]octan-8-one, DFT can be employed to compute a range of molecular properties that govern their chemical behavior.
Detailed research into related spirocyclic systems has demonstrated the utility of DFT in understanding their electronic characteristics. For instance, studies on spirocyclohexane derivatives have utilized DFT with the B3LYP basis set to determine key electronic parameters. frontiersin.org These calculations typically involve geometry optimization to find the most stable molecular conformation, followed by the computation of electronic properties.
Key electronic descriptors that can be calculated for this compound and its analogs include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions, such as those with biological targets.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and stability. frontiersin.org
| Descriptor | Significance | Typical Calculation Method |
|---|---|---|
| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Chemical reactivity and stability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Charge distribution and interaction sites | DFT |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO and LUMO energies |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov For this compound and its derivatives, MD simulations can provide valuable insights into their conformational flexibility and how they interact with biological macromolecules, such as proteins.
Conformational Analysis: The spirocyclic nature of this compound imparts a degree of rigidity to the scaffold. However, the piperidin-2-one ring can still adopt different conformations, such as chair, boat, and twist-boat forms. MD simulations can explore the conformational landscape of these molecules, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule will present itself for binding to a target protein.
Ligand-Protein Interactions: In the context of drug discovery, MD simulations are widely used to study the interactions between a small molecule (ligand) and its protein target. mdpi.com By placing a this compound analog in the binding site of a protein, an MD simulation can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time can indicate the stability of the binding complex.
Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for binding.
Water Dynamics: The role of water molecules in mediating ligand-protein interactions can be investigated.
Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity.
For example, MD simulations have been successfully employed to study the interaction of spirocyclic ligands with various protein targets, revealing the dynamic nature of these interactions and the importance of specific structural features for binding. researchgate.net
| MD Simulation Analysis | Information Gained | Relevance to Drug Design |
|---|---|---|
| RMSD Analysis | Stability of the ligand-protein complex | Predicting the durability of the therapeutic effect |
| Hydrogen Bond Analysis | Identification of key polar interactions | Guiding modifications to enhance binding affinity |
| MM/PBSA Calculations | Estimation of binding free energy | Ranking potential drug candidates based on potency |
| Conformational Clustering | Dominant conformations of the ligand in the binding site | Understanding the bioactive conformation |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a correlation between the chemical structure of a series of compounds and their biological activity.
QSAR Modeling: For a series of this compound analogs with known biological activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov The process involves:
Data Set Preparation: A collection of molecules with their corresponding biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
While no specific QSAR models for this compound have been reported, studies on related scaffolds like piperidine (B6355638) derivatives have successfully used QSAR to predict their biological activities. nih.gov
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. For a set of active this compound derivatives, a pharmacophore model can be generated to:
Identify the key interaction points with the target.
Serve as a 3D query for virtual screening of large compound libraries to find new potential hits.
Guide the design of new analogs with improved binding affinity.
Pharmacophore models have been successfully applied in the discovery of inhibitors for various targets, including those involving spiro-lactam scaffolds. nih.gov
| Modeling Technique | Input Data | Output | Application |
|---|---|---|---|
| QSAR | A series of analogs with known biological activity | A mathematical equation predicting activity | Predicting the potency of new, unsynthesized compounds |
| Pharmacophore Modeling | A set of active molecules | A 3D arrangement of essential chemical features | Virtual screening and lead optimization |
Computational Prediction of Conformational Landscapes and Energy Barriers
Understanding the conformational landscape of a molecule is crucial for predicting its behavior and interactions. Computational methods can be used to map the potential energy surface of this compound, identifying stable conformations (energy minima) and the transition states (energy maxima) that separate them.
Techniques such as potential energy surface (PES) scanning can be employed to systematically explore the conformational space by rotating key dihedral angles within the molecule. For each conformation, the energy is calculated using quantum mechanical or molecular mechanics methods. This allows for the construction of a conformational energy profile, which reveals the relative energies of different conformers and the energy barriers for interconversion.
Studies on related spirocyclic systems have shown that the spiro fusion significantly influences the conformational preferences of the rings. For example, in spiro[2.5]octane derivatives, the cyclopropane (B1198618) ring can influence the chair-boat equilibrium of the cyclohexane (B81311) ring. Similar effects can be anticipated for this compound, where the cyclopropane ring is expected to impact the conformation of the piperidin-2-one ring.
Rational Design and Virtual Screening Methodologies for Novel this compound Analogues
The insights gained from the aforementioned computational techniques can be integrated into a rational design and virtual screening workflow to discover novel this compound analogs with desired biological activities. nih.govslideshare.net
Rational Design: Based on the understanding of the electronic properties, conformational preferences, and key interactions from quantum chemical calculations and MD simulations, new analogs can be designed with specific modifications. For example, if a particular hydrogen bond is found to be crucial for protein binding, analogs can be designed to strengthen this interaction.
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For this compound, a virtual library of derivatives can be generated by computationally adding various substituents at the modifiable positions of the scaffold. This library can then be screened against a target protein using methods such as:
Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to rank compounds based on their predicted binding affinity.
Pharmacophore-based Screening: A pharmacophore model developed from known active compounds can be used to rapidly filter large databases for molecules that match the required 3D arrangement of chemical features.
This integrated computational approach allows for the efficient exploration of the chemical space around the this compound scaffold, prioritizing the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process.
Analytical and Spectroscopic Characterization in Research of 4,7 Diazaspiro 2.5 Octan 8 One and Its Analogues
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is the primary toolset for elucidating the structure of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information that, when combined, allow for a confident structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, the carbon-hydrogen framework of a molecule can be mapped out.
For the 4,7-diazaspiro[2.5]octane core, ¹H NMR is particularly informative. The protons on the cyclopropane (B1198618) ring are expected to appear in the highly shielded (upfield) region of the spectrum due to the ring's unique electronic properties. This is exemplified by the characterization of 7-Benzyl-4,7-diazaspiro[2.5]octane , a close analogue lacking the C8-carbonyl. In its ¹H NMR spectrum, the cyclopropane protons appear as multiplets between δ 0.41-0.60 ppm. chemicalbook.com The protons on the six-membered piperazine (B1678402) ring typically appear further downfield. For the target lactam, 4,7-diazaspiro[2.5]octan-8-one, the protons on the carbon atom adjacent to the amide carbonyl (C5) would be expected to be deshielded and appear at a higher chemical shift compared to the corresponding protons in the non-carbonyl analogue.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spiro carbon atom, being a quaternary center, would show a characteristic chemical shift. The carbonyl carbon of the lactam functionality in this compound is expected to have a chemical shift in the typical amide range of approximately 160-180 ppm.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals and confirming the connectivity between different parts of the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which is crucial for confirming the spirocyclic junction.
Table 1: ¹H NMR Data for the Analogue 7-Benzyl-4,7-diazaspiro[2.5]octane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Inferred) |
|---|---|---|---|
| 0.41-0.44 | m | 2H | Cyclopropane CH₂ |
| 0.57-0.60 | m | 2H | Cyclopropane CH₂ |
| 1.49 | br | 1H | N-H |
| 2.22 | s | 2H | Piperazine CH₂ |
| 2.45 | br s | 2H | Piperazine CH₂ |
| 2.97 | t (J=4.9Hz) | 2H | Piperazine CH₂ |
| 3.50 | s | 2H | Benzyl (B1604629) CH₂ |
| 7.22-7.32 | m | 5H | Aromatic CH |
Data sourced from ChemicalBook. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. This technique definitively distinguishes between compounds that may have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₆H₈N₂O. The calculated monoisotopic mass for this formula is 124.0637 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the proposed molecular formula. Techniques such as electrospray ionization (ESI) are commonly used to generate ions from spiro-lactam samples for HRMS analysis. google.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent and diagnostic peak would be the strong C=O (carbonyl) stretching vibration of the cyclic amide (lactam) ring, typically appearing in the range of 1650-1690 cm⁻¹. Other key absorptions would include the N-H stretching vibration from the secondary amine and the amide, usually appearing as a broad band around 3200-3400 cm⁻¹, and C-H stretching vibrations for the aliphatic cyclopropane and piperazine rings just below 3000 cm⁻¹. The presence of the cyclopropane ring may also give rise to characteristic C-H stretching absorptions slightly above 3000 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine/Amide) | Stretch | 3200 - 3400 | Medium, often broad |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |
| C=O (Lactam) | Stretch | 1650 - 1690 | Strong |
| N-H (Amide) | Bend | 1550 - 1640 | Medium |
Crystallographic Studies and Solid-State Characterization
While spectroscopic methods reveal the molecular structure, crystallographic techniques provide definitive information about the arrangement of molecules in the solid state. This is crucial for understanding physical properties and for absolute structure confirmation.
X-ray Powder Diffraction (XRPD) is a fundamental technique for the characterization of crystalline solids. It is particularly important in pharmaceutical sciences for identifying different crystalline forms (polymorphs), which can have different physical properties such as solubility and stability. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint" for that specific form. patsnap.comgoogle.com
The XRPD pattern is a plot of diffracted X-ray intensity against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. google.com By comparing the XRPD pattern of a newly synthesized batch to a reference pattern, one can confirm its solid form and purity. Although no specific XRPD data for this compound are publicly available, this technique would be essential in its development to ensure solid-state consistency.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsional angles. biosynth.com
For a molecule like this compound, an SCXRD analysis would provide indisputable proof of its spirocyclic nature, confirming the connection of the cyclopropane and piperazinone rings through a single sp³-hybridized carbon atom. Furthermore, it would reveal the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) in the solid state. If the molecule were chiral, SCXRD using anomalous dispersion could be used to determine its absolute stereochemistry. While obtaining single crystals suitable for SCXRD can be challenging, the resulting structural information is unparalleled in its detail and accuracy.
Future Directions and Emerging Research Challenges for 4,7 Diazaspiro 2.5 Octan 8 One
Development of More Efficient and Sustainable Synthetic Methodologies
A primary challenge in leveraging the 4,7-diazaspiro[2.5]octan-8-one core is the need for efficient, scalable, and environmentally benign synthetic routes. Future research will focus on moving beyond traditional multi-step syntheses towards more sustainable "green chemistry" approaches.
Key areas of development include:
Microwave-Assisted and Ultrasonic Synthesis : These techniques can significantly reduce reaction times and improve yields for spiro-heterocyclic compounds. jetir.org Applying microwave irradiation or ultrasound can facilitate key bond-forming reactions under milder conditions, often using greener solvents like water or ethanol. jetir.orgutrgv.edu
Catalysis Innovation : The development of novel catalysts is crucial. This includes organo-nanocatalysts, which combine the benefits of homogeneous and heterogeneous catalysis, and ionic liquids that can serve as both solvent and catalyst, enabling easier product separation and catalyst recycling. mdpi.comrsc.org For the synthesis of related β-lactam structures, advancements in metal-catalyzed C–H activation represent a powerful tool for building molecular complexity from simple amine precursors, a strategy that could be adapted for diazaspiro lactam synthesis. developmentaid.org
Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processing. developmentaid.org Implementing flow chemistry for the synthesis of this compound intermediates could streamline production and allow for the safe handling of reactive intermediates.
Multicomponent Domino Reactions : Designing one-pot reactions where multiple chemical bonds are formed sequentially without isolating intermediates is a hallmark of efficient synthesis. mdpi.com Future methodologies will aim to construct the complex diazaspiro core in a single, atom-economical step from simple starting materials.
These advancements will be critical for producing a diverse library of this compound derivatives for biological screening and subsequent drug development campaigns.
Exploration of Undiscovered Biological Targets and Novel Therapeutic Modalities
The rigid, three-dimensional nature of the this compound scaffold makes it an ideal candidate for targeting a wide range of biological entities beyond traditional enzymes and receptors. While related diazaspiro compounds have shown promise as antifungal agents (by inhibiting chitin (B13524) synthase) and for treating metabolic disorders (by inhibiting acetyl-CoA carboxylase), the full biological potential of this specific scaffold remains largely untapped. nih.govnih.gov
Future exploratory efforts will likely focus on:
Novel Target Classes : Screening derivatives against emerging and historically "undruggable" targets such as protein-protein interactions (PPIs) and transcription factors. For instance, spiro-indolinone scaffolds have been investigated as inhibitors of the MDM2-p53 interaction, a key target in oncology. mdpi.com
Selective Receptor Modulation : The defined spatial orientation of functional groups on the diazaspiro core could be exploited to develop highly selective ligands for receptors where subtype selectivity is crucial, such as the sigma-2 receptor. mdpi.com
New Therapeutic Modalities : Moving beyond simple inhibition, the scaffold could be incorporated into more complex therapeutic constructs. Its two nitrogen atoms provide ideal attachment points for designing PROteolysis TArgeting Chimeras (PROTACs) or molecular glues , which hijack cellular machinery to induce the degradation of disease-causing proteins.
A systematic and unbiased screening approach against a wide panel of biological targets will be essential to uncover the full therapeutic utility of this compound class.
Application of Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid, data-driven design of molecules with optimized properties. preprints.org For a complex scaffold like this compound, these computational tools are indispensable for navigating the vast chemical space of possible derivatives.
Key applications in this area will include:
Predictive ADME Modeling : A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion). nih.gov ML models can be trained on existing data to predict properties like solubility, permeability, metabolic stability, and potential toxicity for virtual derivatives before they are synthesized. researchgate.netnih.govpurdue.edu This allows chemists to prioritize compounds with a higher likelihood of success.
Generative Design : AI-driven generative models can design entirely new molecules based on a desired target product profile (TPP). frontiersin.org By incorporating the this compound core as a fixed scaffold, these algorithms can suggest optimal decorations on the ring system to maximize binding affinity for a specific biological target while simultaneously optimizing for ADME properties.
Synthesis Prediction : A significant challenge in designing complex 3D molecules is ensuring they can be synthesized efficiently. ML tools are being developed to predict the feasibility and potential yield of synthetic routes, bridging the gap between virtual design and practical laboratory chemistry.
The integration of AI/ML will accelerate the design-make-test-analyze cycle, reducing the time and cost required to identify promising clinical candidates based on this scaffold. nih.gov
Q & A
Q. How can researchers synthesize 4,7-Diazaspiro[2.5]octan-8-one with high purity, and what experimental documentation is critical for reproducibility?
- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions (e.g., acid catalysis or photochemical methods). Document reaction parameters (temperature, solvent, catalyst loading) and purification steps (e.g., recrystallization or chromatography) in the experimental section. Include characterization data (NMR, IR, mass spectrometry) for key intermediates and the final product. For reproducibility, provide raw spectral data in supporting information, adhering to guidelines for clarity and accessibility .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use H/C NMR to verify the spirocyclic framework and amine/ketone functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. Purity can be assessed via HPLC with UV detection or differential scanning calorimetry (DSC). Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Q. What are the key stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer : Store the compound in inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis. Conduct accelerated stability studies under varying temperatures/humidity. Monitor degradation via periodic HPLC analysis and track byproduct formation. Report storage conditions and stability data in supplementary materials to guide future studies .
Q. How can researchers integrate this compound into foundational studies of spirocyclic amine reactivity?
- Methodological Answer : Design comparative experiments with analogous spirocycles (e.g., varying ring sizes or substituents) to probe electronic and steric effects. Use kinetic studies (e.g., stopped-flow techniques) to measure reaction rates in nucleophilic or electrophilic reactions. Correlate findings with computational models (DFT) to establish structure-reactivity relationships .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound as a catalyst or intermediate?
- Methodological Answer : Employ isotopic labeling (e.g., N or C) to trace reaction pathways. Combine experimental kinetics with ab initio molecular dynamics (AIMD) simulations to identify rate-determining steps. Validate hypotheses using in situ spectroscopic methods (e.g., FTIR or Raman) to detect transient intermediates .
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply a 2 factorial design to screen variables (e.g., temperature, solvent polarity, catalyst type). Use response surface methodology (RSM) to model interactions between factors. Prioritize derivatives with high yield/purity for biological testing. Document design matrices and statistical analyses (ANOVA) to justify variable selection .
Q. What role can AI-driven computational tools play in predicting novel applications of this compound in drug discovery?
- Methodological Answer : Train machine learning models on existing spirocyclic compound databases to predict binding affinities or pharmacokinetic properties. Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with target proteins. Validate predictions via in vitro assays (e.g., enzyme inhibition or cell viability tests) .
Q. How do solvent effects and supramolecular interactions influence the compound’s crystallographic behavior?
Q. What interdisciplinary approaches enhance the compound’s utility in materials science (e.g., polymer precursors or metal-organic frameworks)?
- Methodological Answer : Explore coordination chemistry by reacting the compound with transition metals (e.g., Cu(II) or Pd(II)) to form chelates. Characterize complexes via X-ray absorption spectroscopy (XAS) and thermogravimetric analysis (TGA). Test applications in catalysis or gas storage using BET surface area analysis .
Q. How can researchers address reproducibility challenges in scaled-up synthesis or catalytic applications?
- Methodological Answer :
Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progress). Use quality-by-design (QbD) principles to identify critical process parameters. Share raw datasets and step-by-step protocols in open-access repositories to foster transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
